REACTION_SMILES
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[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[CH3:21][CH2:22][OH:23].[CH:1]1([CH2:2][OH:3])[CH2:4][O:5]1.[OH:6][c:7]1[cH:8][cH:9][c:10]([I:11])[cH:12][cH:13]1>>[CH:1]([CH2:2][OH:3])([CH2:4][O:6][c:7]1[cH:8][cH:9][c:10]([I:11])[cH:12][cH:13]1)[OH:5]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(I)cc1
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Name
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Type
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product
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Smiles
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OCC(O)COc1ccc(I)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |